![molecular formula C11H12ClIO2 B13081698 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane is an organic compound characterized by the presence of a chlorophenyl group, a methoxy group, and an iodo-substituted oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane typically involves the reaction of 2-chlorophenol with an appropriate oxolane derivative under specific conditions. One common method includes the use of a halogenation reaction where iodine is introduced to the oxolane ring. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium or copper to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted oxolane derivatives.
Oxidation Reactions: Formation of oxolane derivatives with higher oxidation states.
Reduction Reactions: Formation of dehalogenated oxolane derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Chlorophenyl)methoxy]-4-methoxybenzaldehyde
- 3-[(2-Chlorophenyl)methoxy]-4-methoxybenzene
- 3-[(2-Chlorophenyl)methoxy]-4-methoxypropane
Uniqueness
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane is unique due to the presence of both a chlorophenyl group and an iodo-substituted oxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C11H12ClIO2 |
|---|---|
Peso molecular |
338.57 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12ClIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
Clave InChI |
FATKFPGYKLNTML-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)I)OCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


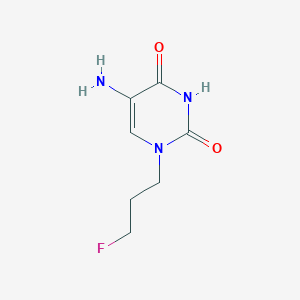
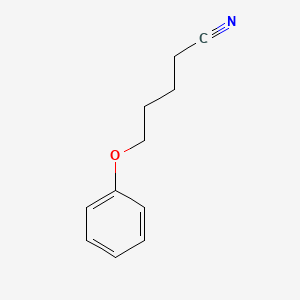
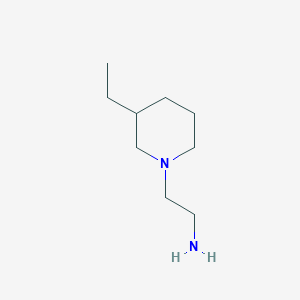
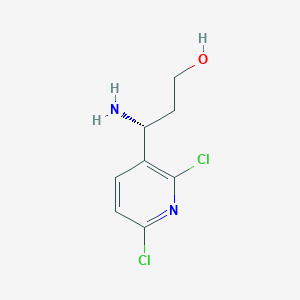

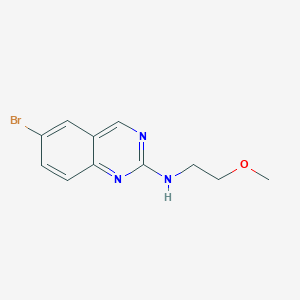
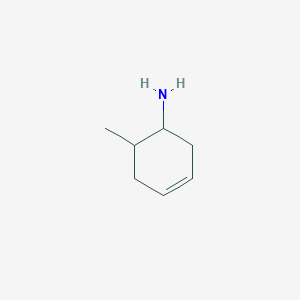

![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)





